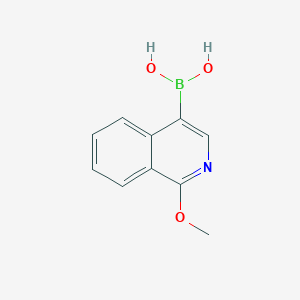
1-Methoxyisoquinoline-4-boronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methoxyisoquinoline-4-boronic acid is a compound that finds its significance in the realm of organic chemistry, especially in the synthesis and study of complex molecules and materials. Its boronic acid functional group makes it a valuable reagent in Suzuki coupling reactions, a cornerstone method for forming carbon-carbon bonds in the synthesis of various organic compounds.
Synthesis Analysis
The synthesis of related boronic acid compounds involves strategic design for compatibility within desired applications, highlighting the importance of structural considerations in their development. For example, boronic acid-containing fluorescent sensors have been designed for potential glucose detection, emphasizing the importance of water solubility, high quantum yields, and simple synthetic procedures (Badugu, Lakowicz, & Geddes, 2005). While not directly about this compound, these insights underline the complexity and considerations in synthesizing boronic acid derivatives.
Molecular Structure Analysis
The molecular structure of boronic acid compounds plays a critical role in their reactivity and applications. For instance, the design of boronic acid-based fluorescent sensors for glucose monitoring leverages the structural features to ensure compatibility and functionality within specific environments. The structural design considers factors like reduced probe sugar-bound pK(a) to match the mildly acidic environment of their application contexts (Badugu et al., 2005).
Wissenschaftliche Forschungsanwendungen
Catalytic Applications
1-Methoxyisoquinoline-4-boronic acid plays a role in catalysis. For example, it's used in ligand-free, microwave-assisted Suzuki coupling reactions for synthesizing diverse 1,3-disubstituted isoquinolines (Prabakaran, Khan, & Jin, 2012).
Synthesis and Development of Fluorescent Sensors
This compound is also significant in the development of fluorescent sensors. Boronic acids, including this compound, are used to create sensors for monitoring glucose levels (Badugu, Lakowicz, & Geddes, 2005). Furthermore, it contributes to the development of wavelength-ratiometric near-physiological pH sensors based on 6-aminoquinolinium boronic acid probes (Badugu, Lakowicz, & Geddes, 2005).
Chemosensor Development
The compound is involved in the design and synthesis of chemosensors for carbohydrates due to its ability to reversibly bind with diol-containing compounds (Laughlin, Wang, Ni, & Wang, 2012). Additionally, it has been used in synthesizing fluorescent boronic acids with high affinities for diols in aqueous solution at physiological pH (Cheng, Ni, Yang, & Wang, 2010).
Drug Discovery and Bioconjugation
This compound is utilized in bioconjugation, especially in the development of materials that establish reversible covalent bonds with oxygen/nitrogen nucleophiles (Russo, Padanha, Fernandes, Veiros, Corzana, & Gois, 2020). It's also employed in drug discovery processes, particularly in DNA-encoded chemical libraries (Stress, 2019).
Electroluminescence and Material Science
In material science, it's used in the synthesis of compounds that emit a green-blue color under UV light, which is significant for electroluminescence (Wu, Esteghamatian, Hu, Popović, Enright, Tao, D'Iorio, & Wang, 2000).
Safety and Hazards
Wirkmechanismus
Target of Action
Boronic acids, including this compound, are often used in suzuki-miyaura cross-coupling reactions . In these reactions, the boronic acid acts as a nucleophile, targeting electrophilic carbon atoms in other molecules .
Mode of Action
In Suzuki-Miyaura cross-coupling reactions, 1-Methoxyisoquinoline-4-boronic acid interacts with its targets through a process called transmetalation . This process involves the transfer of the boronic acid group (and thus the isoquinoline moiety) from boron to a metal catalyst, typically palladium . The metal catalyst then facilitates the coupling of this group with an electrophilic carbon atom in another molecule .
Biochemical Pathways
It’s worth noting that suzuki-miyaura cross-coupling reactions are widely used in the synthesis of biologically active compounds . Therefore, the products of these reactions, which incorporate the isoquinoline moiety from this compound, could potentially interact with various biochemical pathways.
Result of Action
The molecular and cellular effects of this compound are largely dependent on the specific context of its use. In the context of Suzuki-Miyaura cross-coupling reactions, the compound serves as a building block for the synthesis of more complex molecules . The properties of these resulting molecules, including their potential biological activity, would be determined by their specific structure and the nature of the other components incorporated during the coupling reaction .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the efficiency of Suzuki-Miyaura cross-coupling reactions can be affected by the choice of solvent, the temperature, and the presence of a base . Additionally, the stability of boronic acids can be influenced by factors such as pH and temperature .
Eigenschaften
IUPAC Name |
(1-methoxyisoquinolin-4-yl)boronic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BNO3/c1-15-10-8-5-3-2-4-7(8)9(6-12-10)11(13)14/h2-6,13-14H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFOQECPSWCRGBI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CN=C(C2=CC=CC=C12)OC)(O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.00 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

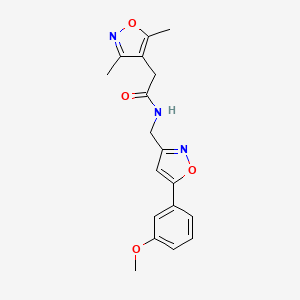
![3-{[(3,5-Dichloro-2-hydroxyphenyl)methyl]amino}benzene-1-sulfonamide](/img/structure/B2491207.png)
![1-(3-(1H-imidazol-1-yl)propyl)-2-imino-8-methyl-5-oxo-N-((tetrahydrofuran-2-yl)methyl)-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide](/img/structure/B2491208.png)
![1-(5-chloro-2-methylphenyl)-N-propyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2491210.png)
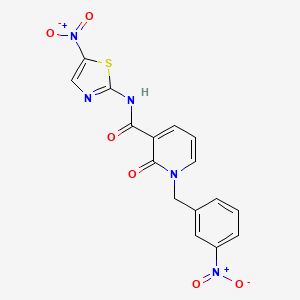
![3-(azepan-1-ylsulfonyl)-1-(2-(6-methyl-2H-benzo[b][1,4]oxazin-4(3H)-yl)-2-oxoethyl)pyridin-2(1H)-one](/img/structure/B2491213.png)
![ethyl 4-[5-[(E)-3-[2-chloro-5-(trifluoromethyl)anilino]-2-cyano-3-oxoprop-1-enyl]furan-2-yl]benzoate](/img/structure/B2491214.png)
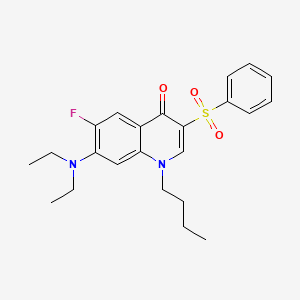
![Methyl 4-(7,7-dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)benzoate](/img/structure/B2491218.png)
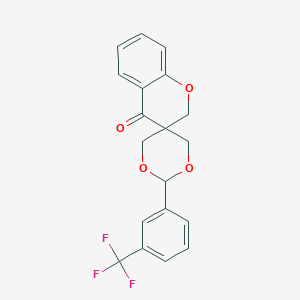

![3-cyclopropyl-4-methyl-1-[(oxolan-2-yl)methyl]-4,5-dihydro-1H-1,2,4-triazol-5-one](/img/structure/B2491223.png)

![morpholin-4-yl-[1-[(E)-2-phenylethenyl]sulfonylpiperidin-3-yl]methanone](/img/structure/B2491227.png)